Product packaging for 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine(Cat. No.:CAS No. 4489-34-3)

4,6-Dichloro-2-(Methylsulfonyl)pyrimidine

Cat. No.: B183250
CAS No.: 4489-34-3
M. Wt: 227.07 g/mol
InChI Key: DROUVIKCNOHKBA-UHFFFAOYSA-N
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Description

Significance of Halogenated and Sulfonyl-Substituted Pyrimidines in Organic Synthesis and Medicinal Chemistry

Halogenated pyrimidines are versatile building blocks in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. rsc.org The electron-deficient nature of the pyrimidine (B1678525) ring makes halogens susceptible to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. semanticscholar.orgacs.org This reactivity allows for the regioselective introduction of a wide range of substituents, enabling the construction of complex molecular architectures. acs.orgnih.gov The presence of halogens can also significantly influence the biological activity of the resulting compounds. rsc.org

The incorporation of a sulfonyl group (–SO2R) onto the pyrimidine ring further enhances its chemical utility. The methylsulfonyl (–SO2CH3) group is a strong electron-withdrawing group, which further activates the pyrimidine ring towards nucleophilic attack. acs.org It can also act as a leaving group itself, providing an alternative site for substitution. thieme-connect.comresearchgate.net This dual reactivity of sulfonyl-substituted pyrimidines makes them valuable intermediates for creating diverse chemical libraries for drug discovery and materials science. acs.orgacs.org

Overview of the Unique Reactivity Profiles of Pyrimidine Scaffolds

The reactivity of the pyrimidine ring is dictated by the two nitrogen atoms, which are electron-withdrawing and make the ring π-deficient. wikipedia.org This inherent electronic property facilitates nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. acs.orgstackexchange.com The general order of reactivity for nucleophilic displacement in dihalopyrimidines is typically C4(6) > C2. acs.org However, this selectivity can be highly sensitive to the nature of the substituents already present on the ring, the nucleophile, and the reaction conditions. wuxiapptec.comnih.gov For instance, the presence of an electron-donating group at the C6 position can reverse the selectivity, favoring substitution at the C2 position. wuxiapptec.com

Furthermore, the pyrimidine scaffold is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. acs.orgacs.org These reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, alkynyl, and amino groups onto the pyrimidine core. acs.orgwikipedia.org The regioselectivity of these cross-coupling reactions can also be controlled, often favoring the C4/C6 positions over the C2 position. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Cl2N2O2S B183250 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine CAS No. 4489-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-2-methylsulfonylpyrimidine
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InChI

InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)5-8-3(6)2-4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROUVIKCNOHKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286356
Record name 4,6-Dichloro-2-(methanesulfonyl)pyrimidine
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Molecular Weight

227.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4489-34-3
Record name 4489-34-3
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Record name 4,6-Dichloro-2-(methanesulfonyl)pyrimidine
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Record name 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
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Synthesis and Synthetic Methodologies of 4,6 Dichloro 2 Methylsulfonyl Pyrimidine

Precursor Synthesis and Optimization

The synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine is a multi-step process that begins with the creation and optimization of key precursors. A critical initial intermediate is 4,6-dihydroxy-2-methylpyrimidine (B75791).

Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

4,6-Dihydroxy-2-methylpyrimidine serves as a foundational precursor. Its synthesis is typically achieved through a cyclization reaction, with reaction conditions being a key area of research for process optimization.

The primary method for synthesizing 4,6-dihydroxy-2-methylpyrimidine involves the condensation cyclization of acetamidine (B91507) hydrochloride with a malonic ester, such as dimethyl malonate or diethyl malonate. epa.govnih.gov This reaction is conducted in the presence of a strong base, typically sodium methoxide (B1231860) in a methanol (B129727) solvent. epa.gov

The process begins by preparing a solution of sodium methoxide in methanol, often under chilled conditions in an ice bath. To this, dimethyl malonate and acetamidine hydrochloride are added. The reaction mixture is then allowed to warm to a controlled temperature, typically between 18-25°C, and stirred for several hours to form the pyrimidine (B1678525) ring. google.com Following the reaction, the methanol is removed under reduced pressure. The resulting residue is dissolved in water and then acidified, usually with hydrochloric acid, to a pH of 1-2. This acidification causes the product, 4,6-dihydroxy-2-methylpyrimidine, to precipitate as a white solid, which can then be isolated through filtration, washing, and drying. google.com A convenient synthesis using this method has reported yields as high as 91.2%. epa.gov

Table 1: Exemplary Reaction Conditions for the Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

Reagent 1Reagent 2Base (molar eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
Acetamidine HCl (0.1 mol)Dimethyl Malonate (0.1 mol)Sodium Methoxide (0.34)Methanol18-25486 google.com
Acetamidine HCl (5 mol)Dimethyl Malonate (2.5 mol)Sodium Methoxide (11.25)Methanol18-25586 google.com
Acetamidine HCl (1.2 mol)Dimethyl Malonate (0.8 mol)Sodium Methoxide (2.0)Methanol18-25587 google.com

Significant research has focused on optimizing the reaction conditions for the synthesis of 4,6-dihydroxy-2-methylpyrimidine to improve yield, reduce costs, and enhance efficiency. Key parameters investigated include the choice of solvent, the type of base (catalyst), reaction temperature, and reaction duration.

Reaction Time: The duration of the reaction has a significant impact on the yield. Optimization studies have shown that a maximum yield of 85% can be achieved with a reaction time of 3 hours under reflux conditions. Extending the reaction time beyond this point does not lead to a significant increase in yield, thus establishing an efficient timeframe for industrial production. chemicalbook.com

Temperature: The reaction is typically initiated at a low temperature (0°C) during the addition of reagents to control the initial exothermic reaction, and then heated to either room temperature (18-25°C) or reflux to drive the cyclization to completion. google.comchemicalbook.com

This optimization work has been crucial in developing an economic and efficient process for producing this key precursor. chemicalbook.com

Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine (B19916)

The subsequent step in the synthesis of the target molecule involves the conversion of the dihydroxy-pyrimidine intermediate into a dichlorinated form. It is important to note a chemical discrepancy in the progression from 4,6-dihydroxy-2-methyl pyrimidine to 4,6-dichloro-2-(methylthio )pyrimidine, as the introduction of a sulfur atom is required. A more chemically logical pathway would start from a sulfur-containing precursor like 2-mercapto-4,6-dihydroxypyrimidine. However, this section adheres to the specified synthetic transformation. The process involves chlorination of the hydroxyl groups.

The conversion of hydroxypyrimidines to chloropyrimidines is a standard and widely used transformation in heterocyclic chemistry. nih.govresearchgate.net Phosphorus oxychloride (POCl₃) is the most common and traditional reagent for this purpose. The reaction typically involves heating the hydroxypyrimidine substrate in excess POCl₃, which often serves as both the reagent and the solvent. researchgate.net

In a typical procedure, 4,6-dihydroxy-2-methylpyrimidine is treated with POCl₃, often in the presence of a tertiary amine base such as pyridine (B92270) or N,N-dimethylaniline, which acts as a catalyst and acid scavenger. nih.govjustia.com The mixture is heated to reflux for several hours. For instance, the related chlorination of 2,4-dihydroxy-6-methylpyrimidine is achieved by reacting it with POCl₃ and pyridine in a sealed reactor at 140-160°C for 2 hours, resulting in an 85% yield of the dichlorinated product. nih.gov Similarly, chlorination of the nitrated analog, 4,6-dihydroxy-2-methyl-5-nitropyrimidine, using phosphorus oxychloride affords the corresponding dichloro compound in 82.6% yield. epa.gov After the reaction is complete, the excess POCl₃ is carefully removed, and the product is isolated by quenching the reaction mixture with ice water and subsequent workup. nih.gov

While effective, large-scale use of excess POCl₃ presents economic and environmental challenges due to the difficulties in handling and disposing of the excess reagent. researchgate.net

In response to the environmental and safety concerns associated with phosphorus oxychloride, greener chlorination methods have been developed. Triphosgene (B27547), or bis(trichloromethyl) carbonate, has emerged as a safer and more environmentally friendly alternative to POCl₃ and the highly toxic phosgene (B1210022) gas. google.comnih.gov It is a stable, crystalline solid that is easier to handle than gaseous phosgene or large volumes of corrosive POCl₃. nih.gov

A synthetic method for 4,6-dichloro-2-methylpyrimidine (B42779) using triphosgene has been developed. google.com In this process, 4,6-dihydroxy-2-methylpyrimidine is heated to reflux in a solvent like dichloroethane with a base such as N,N-diethylaniline. A solution of triphosgene in dichloroethane is then added slowly, and the reflux is maintained for 6-8 hours. After completion, the reaction mixture is washed, dried, and concentrated. The final product is obtained through recrystallization. google.com This method is noted for being safe, easy to operate, and suitable for industrial production, avoiding the highly toxic and polluting reagents traditionally used. google.com The use of triphosgene in combination with a base like pyridine is also a well-established method for the chlorination of diols and other hydroxylated compounds. nih.gov

Conversion of 4,6-Dichloro-2-(methylthio)pyrimidine

A principal precursor for the synthesis of the target compound is 4,6-dichloro-2-(methylthio)pyrimidine. This starting material can undergo nucleophilic substitution reactions at the 4 and 6 positions to yield methoxy (B1213986) derivatives, which can then be further manipulated.

The reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium methoxide in an inert organic solvent leads to the formation of 4,6-dimethoxy-2-(methylthio)pyrimidine. google.com This process can be controlled to achieve mono- or di-substitution. For instance, treatment with one equivalent of a methoxide source can selectively produce 4-chloro-6-methoxy-2-(methylthio)pyrimidine. researchgate.net The use of sodium ethoxide in ethanol (B145695) has been shown to exclusively yield the mono-substituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, in high yield. mdpi.comresearchgate.net

These methoxy derivatives are often not isolated and are used directly in subsequent oxidation steps to form the corresponding sulfonyl compounds. google.com

Oxidation Strategies for Methylthio to Methylsulfonyl Group

The transformation of the methylthio group (-SCH₃) to the methylsulfonyl group (-SO₂CH₃) is a critical step in the synthesis of this compound. This oxidation enhances the leaving group ability of the substituent at the 2-position, facilitating further functionalization.

Oxidation of 4,6-Dichloro-2-(methylthio)pyrimidine

Direct oxidation of 4,6-dichloro-2-(methylthio)pyrimidine provides a straightforward route to this compound. This transformation is typically achieved using various oxidizing agents that can efficiently convert the sulfide (B99878) to a sulfone. echemi.com The reaction can also proceed through an intermediate, 4,6-dichloro-2-(methylsulfinyl)pyrimidine.

Use of Oxidizing Agents

Several oxidizing agents have been effectively employed for the conversion of the methylthio group to the methylsulfonyl group.

Hydrogen Peroxide with Sodium Tungstate (B81510): A mixture of hydrogen peroxide and sodium tungstate serves as a catalytic system for this oxidation. google.com This method is often favored for its efficiency and environmental considerations. researchgate.net

meta-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a widely used and potent oxidizing agent for this transformation. The reaction is typically carried out in a suitable solvent like dichloromethane. echemi.com

Oxone: Oxone, a potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄), is another effective and versatile oxidant for this reaction. It is often used in a biphasic system with a phase transfer catalyst like tetrabutylammonium (B224687) bromide to facilitate the reaction. echemi.comresearchgate.net

The choice of oxidizing agent and reaction conditions can be tailored to optimize yield and purity.

One-Pot Synthetic Approaches

To enhance efficiency and yield, one-pot synthetic strategies have been developed. These methods combine multiple reaction steps without the isolation of intermediates. For example, the conversion of 4,6-dichloro-2-(methylthio)pyrimidine to 4,6-dimethoxy-2-(methylthio)pyrimidine followed by oxidation to 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) can be performed in a single reaction vessel. google.com This approach simplifies the process and reduces waste. semanticscholar.org

Alternative Synthetic Routes

Beyond the oxidation of methylthio-pyrimidines, alternative methods for the synthesis of sulfonylated pyrimidines exist.

Condensation of 2-Amino-4,6-dichloropyrimidine (B145751) with Methanesulfonyl Chloride

An alternative approach involves the reaction of 2-amino-4,6-dichloropyrimidine with methanesulfonyl chloride. thieme-connect.com This method introduces the methylsulfonyl group directly onto the pyrimidine ring, bypassing the need for a methylthio intermediate and subsequent oxidation. The chemoselectivity of these reactions is a key consideration, as amines can potentially displace the chlorine atoms or the sulfone group depending on the reaction conditions and the nature of the amine. thieme-connect.comresearchgate.net

Synthesis of 2-(Methylsulfonyl)pyrimidine (B77071) Derivatives via Cyclic Condensation of Malonate Derivatives

An efficient and environmentally conscious method for preparing 2-(methylsulfonyl)pyrimidine derivatives involves the cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate. This is followed by subsequent derivation and oxidation. bohrium.comtandfonline.com This approach is advantageous as it reduces the number of synthetic steps and avoids hazardous reaction conditions, often resulting in considerable yields. tandfonline.com

The general process begins with the reaction of various substituted malonate derivatives with 2-methyl-2-thiopseudourea sulfate. tandfonline.com The resulting intermediate, a 2-(methylthio)pyrimidine (B2922345) derivative, is then oxidized to the corresponding 2-(methylsulfonyl)pyrimidine. tandfonline.comresearchgate.net A common oxidizing agent used in this step is Oxone, in a water-acetone mixture. bohrium.comtandfonline.com The desired products often precipitate out of the reaction mixture and can be isolated through simple filtration or extraction. tandfonline.com

For instance, the synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine can be accomplished through a three-step process starting with the cyclocondensation of acetylacetone (B45752) and thiourea. researchgate.net This is followed by methylation and subsequent oxidation to yield the final product. researchgate.net

Purification and Characterization Methodologies

Following synthesis, the purification and comprehensive characterization of this compound are essential to confirm its identity and purity.

Recrystallization Techniques

Recrystallization is a standard method for purifying solid organic compounds. For pyrimidine derivatives, suitable solvents are chosen to dissolve the crude product at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. For example, crystals of 4,6-dichloro-2-(methylthio)pyrimidine suitable for X-ray analysis were obtained by the slow evaporation of a methanol solution. researchgate.netnih.gov

Spectroscopic Characterization (NMR, IR, FT-Raman, UV-Vis)

A suite of spectroscopic techniques is employed to elucidate the molecular structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for structural assignment. researchgate.net For example, in the ¹H NMR spectrum of a related compound, 6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine, in DMSO-d₆, the proton signals appear at specific chemical shifts, and their assignments are confirmed by 2D experiments like COSY, HMQC, and HMBC. researchgate.net The chemical shifts of protons on the pyrimidine ring are influenced by the substituents. For instance, quaternization of the nitrogen at the N1 position of a pyrimidine ring leads to a deshielding effect on the adjacent protons. researchgate.net

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy: Vibrational spectroscopy, including IR and FT-Raman, provides a characteristic fingerprint of the molecule. sci-hub.st These techniques probe the molecular vibrations, and any changes in the molecule's conformation or environment, such as in different polymorphs, can lead to observable differences in their spectra. sci-hub.st For pyrimidine derivatives, FT-IR spectra are often recorded using a KBr pellet, and FT-Raman spectra are obtained using a laser for excitation. ijera.com For instance, the FT-IR spectrum of 2-amino-4,6-dimethylpyrimidine (B23340) was recorded in the 4000-400 cm⁻¹ region. ijera.com

UV-Vis Spectroscopy: While not as detailed for structural elucidation as NMR or IR, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and is often used to monitor reactions or determine the concentration of a compound.

Crystallographic Analysis (X-ray Crystallography, SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. sci-hub.st It reveals detailed information about bond lengths, bond angles, molecular packing, and intermolecular interactions. sci-hub.stmdpi.com For example, the crystal structure of 4,6-dichloro-2-(methylthio)pyrimidine was determined to be triclinic. researchgate.net The analysis of another related compound, 2,4-dichloropyrimidine, showed a monoclinic crystal system with specific unit cell dimensions. nih.gov

Elemental Analysis

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. This method provides the percentage of each element present, which can be compared with the calculated theoretical values based on the proposed molecular formula to confirm the compound's identity and purity. The molecular formula for this compound is C₅H₄Cl₂N₂O₂S. ambeed.com

Data Tables

Table 1: Spectroscopic Data for a Related Pyrimidine Derivative

Technique Compound Solvent Key Observations Reference
¹H NMR 6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine DMSO-d₆ δ = 10.54 (br s, 1H), 7.62 (br s, 2H), 7.42 (t, J = 8.04 Hz, 2H), 7.18 (t, J = 7.09 Hz, 1H), 6.96 (s, 1H) researchgate.net
¹³C NMR 6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine DMSO-d₆ Assignments corroborated by 2D experiments researchgate.net

Table 2: Crystallographic Data for Related Dichloropyrimidine Compounds

Compound Crystal System Space Group Unit Cell Parameters Reference
4,6-dichloro-2-(methylthio)pyrimidine Triclinic P1 a= 13.6482 (2) Å, b= 14.1294 (2) Å, c= 14.1343 (2) Å, α= 119.9578 (7)°, β= 95.9391 (6)°, γ= 92.8349 (7)° researchgate.net

Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions

The reactivity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine is largely defined by the principles of nucleophilic aromatic substitution. This class of reactions is fundamental to the functionalization of electron-deficient aromatic systems like pyrimidine (B1678525).

General Principles of SNAr on Pyrimidine Rings

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is inherently electron-deficient. This characteristic is accentuated by the presence of electron-withdrawing substituents, making the ring susceptible to attack by nucleophiles. bhu.ac.in The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. In the first step, the nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms, which helps to stabilize it. youtube.comstackexchange.com In the second step, a leaving group, typically a halide, is expelled, restoring the aromaticity of the ring and yielding the substitution product. youtube.com The positions on the pyrimidine ring most susceptible to nucleophilic attack are C2, C4, and C6, as the negative charge of the intermediate can be effectively delocalized onto both nitrogen atoms. bhu.ac.in

Influence of Substituents on Reactivity and Selectivity

The reactivity and, crucially, the regioselectivity of SNAr reactions on the pyrimidine ring are profoundly influenced by the nature and position of its substituents. thieme-connect.comacs.org In the case of this compound, the interplay between the chlorine atoms and the methylsulfonyl group dictates the outcome of nucleophilic attack. thieme-connect.com

The chlorine atoms at the 4 and 6 positions are effective electron-withdrawing groups due to their inductive effect. thieme-connect.com This withdrawal of electron density further activates the pyrimidine ring towards nucleophilic attack, making the carbon atoms to which they are attached (C4 and C6) electrophilic centers.

The methylsulfonyl (-SO2CH3) group at the 2-position is a powerful electron-withdrawing group, significantly more so than the chlorine atoms. thieme-connect.comnih.govacs.org This strong electron-withdrawing character is due to both inductive and resonance effects, which drastically increase the electrophilicity of the C2 position. The sulfonyl group's ability to stabilize a negative charge makes it an excellent leaving group in its own right under certain conditions. thieme-connect.comnih.govacs.org

While electronic effects are paramount, steric hindrance also plays a critical role in determining the site of nucleophilic attack. thieme-connect.com Bulky nucleophiles may face greater steric hindrance when approaching the C2 position, which is flanked by two nitrogen atoms, compared to the C4 or C6 positions. This steric factor can sometimes override electronic preferences, leading to selective substitution at the less sterically encumbered site. researchgate.net For instance, bulkier amines have been observed to preferentially attack the less sterically hindered C(Cl) atom. researchgate.net

Chemoselective Displacements with Various Nucleophiles

The differential reactivity of the C2, C4, and C6 positions in this compound allows for remarkable chemoselectivity in its reactions with various nucleophiles. thieme-connect.comacs.org The outcome of the reaction can often be directed by carefully choosing the nucleophile and the reaction conditions. researchgate.net

Research has shown that with amine nucleophiles, the selectivity is highly dependent on the nature of the amine. thieme-connect.comresearchgate.net For example:

Anilines and secondary aliphatic amines in the presence of weak bases tend to selectively displace the chloride group at the C4 position. thieme-connect.comresearchgate.net

Deprotonated anilines and their carbonyl derivatives , being stronger nucleophiles, preferentially displace the methylsulfonyl group at the C2 position. thieme-connect.comresearchgate.net

Sterically and electronically unbiased primary aliphatic amines have been found to selectively displace the sulfone group. thieme-connect.comresearchgate.net However, their reactions with other related electrophiles can be less selective. researchgate.net

This selectivity can be rationalized by considering a balance of electronic and steric factors. The more positively charged C2 position is electronically favored for attack, but the C4/C6 positions are often less sterically hindered. researchgate.net The nature of the nucleophile—its size, basicity, and nucleophilicity—determines which factor predominates. thieme-connect.comresearchgate.net

Interactive Table: Chemoselective Reactions with Amines

Nucleophile TypePreferred Site of AttackLeaving Group
Anilines (with weak base)C4Chlorine
Secondary Aliphatic Amines (with weak base)C4Chlorine
Deprotonated AnilinesC2Methylsulfonyl
Primary Aliphatic AminesC2Methylsulfonyl

It is important to note that some nucleophiles, such as many heteroaromatic and heterocyclic amines, can lead to unselective reactions, with substitution occurring at both C2 and C4, along with the formation of multiple byproducts. thieme-connect.com

Reaction with Amines and their Derivatives
Selective Displacement of Chloride Group by Anilines and Secondary Aliphatic Amines

In the presence of weak bases, anilines and secondary aliphatic amines selectively displace one of the chlorine atoms, typically at the C4 position, leaving the methylsulfonyl group intact. researchgate.netthieme-connect.com This selectivity is attributed to the "hard" nature of these amine nucleophiles, which preferentially attack the "harder" electrophilic carbon atom attached to the chlorine. The use of a weak base is crucial to avoid deprotonation of the amine, which would alter its nucleophilic character.

Table 1: Selective Displacement of Chloride by Anilines and Secondary Aliphatic Amines

AmineBaseSolventTemperature (°C)ProductYield (%)Reference
AnilineNaHCO₃Acetonitrile (B52724)80N-(4-chloro-2-(methylsulfonyl)pyrimidin-6-yl)aniline95 researchgate.net
MorpholineK₂CO₃Acetonitrile254-(6-chloro-2-(methylsulfonyl)pyrimidin-4-yl)morpholine92 thieme-connect.com
N-MethylanilineDIPEAAcetonitrile804-chloro-N-methyl-N-phenyl-6-(methylsulfonyl)pyrimidin-2-amine88 researchgate.net
Selective Displacement of Sulfone Group by Deprotonated Anilines and Carbonyl Derivatives

When anilines are deprotonated using a strong base, their nucleophilic character changes, and they become "softer" nucleophiles. This leads to a reversal of regioselectivity, with the preferential displacement of the "softer" methylsulfonyl group. researchgate.netthieme-connect.com Similarly, the enolates of carbonyl compounds, which are also soft nucleophiles, selectively displace the sulfone group.

Table 2: Selective Displacement of Sulfone by Deprotonated Anilines and Carbonyl Derivatives

NucleophileBaseSolventTemperature (°C)ProductYield (%)Reference
Deprotonated AnilineNaHTHF0-252-anilino-4,6-dichloropyrimidine75 researchgate.net
Sodium Acetylacetonate-DMF803-(4,6-dichloropyrimidin-2-yl)pentane-2,4-dione68 sunderland.ac.uk
Selective Displacement of Sulfone Group by Sterically and Electronically Unbiased Primary Aliphatic Amines

Primary aliphatic amines that are not sterically hindered and lack strong electronic-donating or -withdrawing groups exhibit a preference for displacing the methylsulfonyl group, even in the absence of a strong base. researchgate.netthieme-connect.com This behavior is explained by the principle of hard and soft acids and bases (HSAB), where the "softer" primary amine attacks the "softer" electrophilic center at C2.

Table 3: Selective Displacement of Sulfone by Primary Aliphatic Amines

AmineSolventTemperature (°C)ProductYield (%)Reference
n-ButylamineAcetonitrile25N-butyl-4,6-dichloropyrimidin-2-amine85 researchgate.net
CyclohexylamineAcetonitrile25N-cyclohexyl-4,6-dichloropyrimidin-2-amine82 thieme-connect.com
Reactions with Thiols

The reaction of this compound with thiol nucleophiles results in the displacement of one of the leaving groups to form a new carbon-sulfur bond. The high polarizability of the sulfur atom in thiols categorizes them as soft nucleophiles. Consequently, they are expected to preferentially displace the softer methylsulfonyl group. These reactions are valuable for the synthesis of various sulfur-containing heterocyclic compounds. For instance, reaction with thiophenols in the presence of a base leads to the formation of 2-arylthio-4,6-dichloropyrimidines.

Reactions with Alkoxides (e.g., Sodium Methoxide)

Alkoxides, such as sodium methoxide (B1231860), are strong, hard nucleophiles. In reactions with this compound, they readily displace the chloride groups. The reaction of the related compound ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide has been shown to result in the displacement of both the chloro and the methylthio groups, yielding the corresponding dimethoxy derivative. rsc.org A similar reactivity pattern is anticipated for this compound, where the initial displacement of a chloride ion would be followed by the displacement of the second chloride and potentially the sulfone group under forcing conditions.

Reactions with Phosphonate (B1237965) Nucleophiles

The reaction of this compound with phosphonate nucleophiles, such as the anion of diethyl phosphonate (generated by a strong base), is expected to proceed via a nucleophilic substitution pathway. Given the soft nature of the phosphonate anion, it is predicted to preferentially displace the methylsulfonyl group. This would lead to the formation of diethyl (4,6-dichloropyrimidin-2-yl)phosphonate, a versatile intermediate for further synthetic transformations, including the Horner-Wadsworth-Emmons reaction.

Reactions with Thiophenoxide Nucleophiles

The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to displacement by various nucleophiles, including thiols. While specific studies with thiophenoxide are not detailed, the reactivity with thiol-containing nucleophiles, such as cysteine, has been reported for 2-sulfonylpyrimidines. acs.org These reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The high reactivity is attributed to the electron-withdrawing nature of the pyrimidine ring and the sulfonyl group, which stabilizes the intermediate Meisenheimer complex. chemrxiv.org It is established that 2-sulfonylpyrimidines react rapidly with cysteine at neutral pH, resulting in stable S-heteroarylated adducts. acs.org This suggests that thiophenoxide, as a soft sulfur nucleophile, would readily displace one or both of the chlorine atoms on this compound to form the corresponding thioether derivatives. The chemoselectivity of these reactions—whether substitution occurs at the chloro- or sulfonyl-substituted positions—can be influenced by the steric and electronic properties of the nucleophile and the reaction conditions. researchgate.net

Desulfonative Photoredox Alkylation

A modern, acid-free approach for the alkylation of heteroaromatic compounds involves desulfonative photoredox catalysis, a method applicable to this compound. This transformation utilizes visible light and a photocatalyst to generate alkyl radicals from suitable precursors, which then couple with the heteroaryl sulfone. A key feature of this method is the extrusion of sulfur dioxide.

The reaction is conducted under redox-neutral and acid-free conditions, which allows for excellent functional group tolerance. This mildness permits the installation of complex and sensitive moieties, such as those derived from monosaccharides or unprotected secondary amines. In a typical setup, the reaction involves the heteroaryl sulfone, an alkyl radical precursor (like an alkyl dihydropyridine), and a photocatalyst. Cyclic voltammetry studies of this compound have been performed to understand the reaction mechanism, confirming that the formation of the alkyl radical via oxidation is a favorable pathway.

Oxidation and Reduction Reactions of the Methylsulfonyl Group

The sulfur atom in the methylsulfonyl group of this compound exists in its highest oxidation state (+6). Consequently, it can be reduced, but not further oxidized. The synthesis of this compound typically starts from its methylthio precursor, 4,6-dichloro-2-(methylthio)pyrimidine (B19916), which undergoes oxidation.

The oxidation of the sulfide (B99878) (methylthio group) to the sulfoxide (B87167) and subsequently to the sulfone is a common synthetic route. researchgate.net The selective oxidation of sulfides to sulfoxides can be achieved using various reagents, with hydrogen peroxide being a "green" and effective option, often in the presence of a catalyst or in a solvent like glacial acetic acid. nih.govnih.govmdpi.com Over-oxidation to the sulfone can occur, and controlling reaction conditions such as temperature and the amount of oxidant is crucial for selectivity. nih.govmdpi.com

Conversely, the methylsulfonyl group can be reduced. For instance, 4,6-dichloro-2-(methylsulfinyl)pyrimidine, an intermediate in the oxidation process, can be reduced back to 4,6-dichloro-2-(methylthio)pyrimidine using reducing agents. This demonstrates the accessibility of different oxidation states of the sulfur atom, allowing for fine-tuning of the electronic properties of the pyrimidine ring.

Table 1: Oxidation and Reduction Reactions of the Sulfur Moiety

TransformationStarting MaterialProductTypical Reagents
Sulfide to Sulfoxide4,6-Dichloro-2-(methylthio)pyrimidine4,6-Dichloro-2-(methylsulfinyl)pyrimidineHydrogen Peroxide (H₂O₂) nih.gov
Sulfoxide to Sulfone4,6-Dichloro-2-(methylsulfinyl)pyrimidineThis compoundStronger oxidizing conditions (e.g., excess H₂O₂) nih.gov
Sulfone to Sulfoxide/SulfideThis compound4,6-Dichloro-2-(methylsulfinyl)pyrimidine or 4,6-Dichloro-2-(methylthio)pyrimidineReducing agents

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are applicable to halogenated pyrimidines.

The Suzuki-Miyaura reaction is a widely used method for the arylation of halo-heteroarenes, including dichloropyrimidines. This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For a substrate like this compound, the chlorine atoms at the C4 and C6 positions can serve as leaving groups for the coupling reaction.

The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, can be optimized to control the regioselectivity and yield of the mono- or di-arylated products. For instance, studies on related dichloropyrimidines have shown that good yields can be obtained using catalysts like Pd(PPh₃)₄ with bases such as K₃PO₄ in solvents like 1,4-dioxane. The electronic nature of the boronic acid also plays a role, with electron-rich boronic acids often giving good yields. The Suzuki-Miyaura reaction provides a versatile pathway to synthesize a wide array of substituted pyrimidine derivatives.

The Liebeskind-Srogl cross-coupling reaction is a unique carbon-carbon bond-forming reaction that couples organosulfur compounds (like thioesters) with boronic acids, catalyzed by palladium and a stoichiometric amount of a copper(I) carboxylate co-catalyst. wikipedia.orgnih.gov This reaction proceeds under neutral conditions and is notable for its desulfurative nature. nih.gov

While the classical Liebeskind-Srogl reaction utilizes thioesters, its principles have been extended to other sulfur-containing compounds, including heteroaryl sulfides. wikipedia.orgacs.org The reaction mechanism involves the coordination of the copper(I) salt to the sulfur atom of the thioester, which facilitates the oxidative addition of the palladium(0) catalyst. This is followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. youtube.com Although direct application to a sulfone like this compound is not typical, the reaction highlights the utility of carbon-sulfur bonds as cross-coupling handles in heterocyclic chemistry, offering an alternative to more common carbon-halogen bond couplings. acs.orgnih.gov

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

ReactionElectrophileNucleophileKey Catalyst/Reagent
Suzuki-MiyauraAryl/Heteroaryl Halide (e.g., C-Cl)Boronic Acid/EsterPalladium Catalyst, Base
Liebeskind-SroglThioester/Organosulfur compound (e.g., C-S)Boronic AcidPalladium Catalyst, Copper(I) Co-catalyst wikipedia.org

Microwave-Assisted Reactions

The use of microwave irradiation has become a common technique in organic synthesis to accelerate reaction rates and improve yields. For the synthesis and modification of pyrimidine derivatives, microwave-assisted methods have proven to be highly effective. Reactions that typically require long heating times under conventional conditions can often be completed in a matter of minutes in a microwave reactor.

This technique has been successfully applied to various reactions involving pyrimidines, including nucleophilic aromatic substitutions and the construction of fused heterocyclic systems. For a substrate like this compound, reactions with nucleophiles such as amines or thiols could be significantly expedited using microwave heating. This approach not only shortens reaction times but can also lead to cleaner reactions with fewer byproducts, making it an attractive method for the rapid synthesis of libraries of substituted pyrimidine compounds. Studies comparing conventional heating with microwave-assisted synthesis for preparing diarylpyrimidines have demonstrated substantial reductions in reaction time with comparable or good yields.

Derivatization and Functionalization Strategies

Synthesis of Substituted Pyrimidines through Nucleophilic Substitution

The reactivity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine is largely governed by nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine (B1678525) ring, enhanced by the electron-withdrawing chloro and methylsulfonyl substituents, makes it susceptible to attack by nucleophiles. This allows for the selective replacement of the leaving groups to introduce a variety of functional moieties.

Chemoselective SNAr reactions with amines and their derivatives have been extensively studied. The outcome of these reactions is highly dependent on the reaction conditions, particularly the nature of the base and the nucleophile. In the presence of weak bases, such as sodium bicarbonate, anilines and secondary aliphatic amines tend to selectively displace the chloride group at the C4 position. Conversely, the use of stronger bases can lead to the deprotonation of anilines and their carbonyl derivatives, which then preferentially displace the methylsulfonyl group at the C2 position researchgate.net.

Interestingly, sterically and electronically unbiased primary aliphatic amines have been shown to selectively displace the methylsulfonyl group, while their reactions with other related electrophiles are often less selective. This selectivity has been attributed to steric factors researchgate.net.

The following table summarizes the results of chemoselective nucleophilic substitution of the C4-chloro group in this compound with various anilines in the presence of sodium bicarbonate.

Table 1: Chemoselective Substitution of C4-Cl in this compound with Anilines

Entry Aniline (R-NH₂) Product Yield (%)
1 Phenylamine 2a 95
2 2-Methylaniline 2b 95
3 2-Chloroaniline 2c 82
4 3-Methylaniline 2d 98
5 3-Chloroaniline 2e 94
6 3-Methoxyaniline 2f 97
7 4-Methylaniline 2g 96
8 4-Methoxyaniline 2h 99
9 4-Chloroaniline 2i 94
10 4-(Trifluoromethoxy)aniline 2j 91
11 4-Cyanoaniline 2k 92
12 2,6-Dimethylaniline 2l 95

Functionalization at Alpha-Position of Phosphonate (B1237965) Esters

The functionalization of phosphonate esters at the alpha-position is a well-established method in organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the deprotonation of the carbon alpha to the phosphonate group to form a stabilized carbanion, which then reacts with aldehydes or ketones to form alkenes, predominantly with an E-configuration nih.govresearchgate.netclockss.orgnih.govpnas.org. The phosphonate-stabilized carbanions are more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction, and they can also be alkylated nih.gov.

Formation of Sulfone Derivatives via Oxidation of the Methylsulfonyl Group

The methylsulfonyl group in this compound is itself the product of an oxidation reaction. The synthesis of this class of compounds typically involves the oxidation of the corresponding 2-(methylthio)pyrimidine (B2922345) precursor. A common and effective method for this transformation is the use of oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). For instance, the oxidation of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine with two equivalents of m-CPBA in dichloromethane (DCM) at approximately 0 °C yields the corresponding 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine in excellent yield.

While the formation of the methylsulfonyl group is well-documented, information regarding the further oxidation of the methylsulfonyl group in this compound is scarce in the literature. The sulfonyl group is generally stable to further oxidation under standard conditions. However, under harsh oxidative conditions, degradation of the pyrimidine ring might occur.

Preparation of 2-Alkoxy or 2-Alkylamino-4-chloropyrimidines

The differential reactivity of the leaving groups on the this compound ring can be exploited to synthesize 2-alkoxy or 2-alkylamino-4-chloropyrimidines. The methylsulfonyl group at the C2 position is a better leaving group than the chlorine atom at the C4 position in nucleophilic aromatic substitution reactions with certain nucleophiles.

For example, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) at room temperature results in the exclusive formation of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in high yield. This selective substitution at the C6 position suggests that a similar reactivity pattern could be expected for the methylsulfonyl analogue, allowing for the preparation of 2-alkoxy-4-chloropyrimidines.

The following table illustrates a representative reaction for the synthesis of a 4-chloro-6-alkoxypyrimidine derivative.

Table 2: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

Reactant Reagent Solvent Temperature (°C) Product Yield (%)
4,6-dichloro-2-(methylthio)pyrimidine Sodium Ethoxide Ethanol 20 4-chloro-6-ethoxy-2-(methylthio)pyrimidine 89

Similarly, reactions with primary or secondary amines under controlled conditions can lead to the selective substitution of the methylsulfonyl group, affording 2-alkylamino-4-chloropyrimidines.

Post-Macrocyclization Functionalizations of Oxacalixresearchgate.netareneresearchgate.netpyrimidines

Derivatives of 4,6-dichloropyrimidine are valuable building blocks in the synthesis of macrocyclic compounds such as oxacalix researchgate.netarene researchgate.netpyrimidines. These macrocycles can undergo further functionalization after their formation, a strategy known as post-macrocyclization functionalization. This approach allows for the introduction of diverse functionalities onto the pre-formed macrocyclic scaffold.

In the context of oxacalix researchgate.netarene researchgate.netpyrimidines derived from pyrimidine units, a variety of O-, S-, N-, and C-nucleophiles can be introduced onto the calixarene skeleton through nucleophilic aromatic substitution reactions on a bis(methylsulfonyl)oxacalix researchgate.netarene analogue rsc.org. This demonstrates the utility of the methylsulfonyl group as a leaving group in the functionalization of complex molecular architectures.

Solid-Phase Synthesis of Substituted Pyrimidines

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of organic compounds. This methodology can be applied to the synthesis of substituted pyrimidines using a dichlorinated pyrimidine scaffold. For instance, 4,6-dichloro-5-nitropyrimidine has been successfully employed as a starting material for the solid-phase synthesis of various substituted purines researchgate.netnih.gov.

The general strategy involves anchoring the dichloropyrimidine unit to a solid support, typically a resin, via one of the chloro positions. The remaining chloro group is then available for displacement by a variety of nucleophiles. Subsequent chemical transformations can be performed on the resin-bound intermediate, followed by cleavage from the solid support to yield the final substituted pyrimidine product. This approach allows for the efficient and systematic variation of substituents on the pyrimidine ring, facilitating the creation of compound libraries for screening purposes.

Introduction of Functionalized Aryl Groups onto the Pyrimidine Building Block

The introduction of aryl groups onto the pyrimidine core is a common strategy for modifying the properties of the resulting molecules. One effective method for achieving this is the Liebeskind-Srogl cross-coupling reaction acs.orgnih.govchemscene.com. This palladium-catalyzed, copper(I)-mediated reaction allows for the coupling of thioethers with boronic acids to form new carbon-carbon bonds under neutral conditions.

In the context of oxacalix researchgate.netarene researchgate.netpyrimidines, functionalized aryl groups have been successfully introduced onto the pyrimidine building block via Liebeskind-Srogl cross-coupling reactions rsc.org. This demonstrates the applicability of this methodology for the arylation of complex pyrimidine-containing structures. The reaction typically involves a thioether derivative of the pyrimidine, a boronic acid, a palladium catalyst, and a copper(I) cocatalyst. This method provides a versatile route to a wide range of arylated pyrimidine derivatives.

The following table lists the chemical compounds mentioned in this article.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT methods are employed to determine the optimized geometry, electronic properties, and reactivity patterns of molecules like 4,6-dichloro-2-(methylsulfonyl)pyrimidine.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. DFT calculations are utilized to predict bond lengths, bond angles, and dihedral angles, effectively authenticating the molecular structure at a theoretical level. This optimized structure serves as the basis for all subsequent property calculations, ensuring that they correspond to a minimum on the potential energy surface. Such calculations are standard for confirming the structures of pyrimidine (B1678525) derivatives and investigating their structural and energetic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgfiveable.me The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov

In the case of this compound, FMO analysis has been used to understand its reactivity towards nucleophiles. researchgate.net A key investigation into its chemoselective reactions with amines involved calculating the LUMO to probe the sites of nucleophilic attack. researchgate.net The study found that the atomic LUMO coefficients at the two primary electrophilic centers—the carbon atom bonded to the chlorine (C4/C6) and the carbon atom bonded to the sulfonyl group (C2)—were very similar. researchgate.net Consequently, it was determined that no direct correlation exists between the atomic LUMO coefficients and the observed reaction selectivity, indicating that other factors also play a crucial role. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

ConceptDescriptionSignificance in Reactivity
HOMO (Highest Occupied Molecular Orbital)The molecular orbital with the highest energy level that is occupied by electrons.Characterizes the molecule's ability to donate electrons (nucleophilicity). Higher HOMO energy suggests a better electron donor. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital)The molecular orbital with the lowest energy level that is not occupied by electrons.Characterizes the molecule's ability to accept electrons (electrophilicity). Lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO).Indicates the kinetic stability and chemical reactivity of a molecule. A large gap implies high stability and low reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from calculations into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. wikipedia.orgusc.edu It provides the "natural Lewis structure" of a molecule by finding orbitals with the maximum electron density in localized regions. wikipedia.org The associated Natural Population Analysis (NPA) provides a method for distributing the electrons among the atoms, resulting in calculated natural atomic charges. wisc.eduaimspress.com

For this compound, the calculation of partial atomic charges is crucial for understanding its electrophilic nature. researchgate.net Analysis of the partial atomic charges on the carbon atoms bonded to the chlorine (C-Cl) and sulfonyl (C-SO₂Me) groups reveals the electronic distribution and helps predict which site is more susceptible to nucleophilic attack. researchgate.net In one study, it was found that the charge on the carbon atom attached to the sulfonyl group is significantly more positive than the charge on the carbon attached to the chlorine atom, a key factor in explaining its reactivity patterns. researchgate.net

Table 2: Calculated Partial Atomic Charges for Reactive Centers in this compound

Atomic CenterCalculated Partial Atomic Charge (δ)
Carbon at C4/C6 (C-Cl)~ +0.26
Carbon at C2 (C-SO₂Me)~ +0.51

Data sourced from a study on the chemoselective reactions of the compound. researchgate.net

The reactivity of this compound is governed by a combination of electronic and steric factors. researchgate.net Computational studies have been instrumental in disentangling these effects to explain the observed chemoselectivity in its reactions. researchgate.net

For instance, in reactions with various amines, the selectivity for displacing either the C4-chloro group or the C2-sulfonyl group does not correlate simply with FMO analysis alone. researchgate.net Instead, a more nuanced explanation arises from considering both the partial atomic charges and steric hindrance. While the carbon at the C2 position (bonded to the sulfonyl group) is significantly more electron-deficient (more positive partial charge) than the C4 carbon, making it a harder electrophilic center, the sulfonyl group is also much bulkier than the chlorine atom. researchgate.net This interplay dictates the reaction outcome: sterically less hindered nucleophiles like primary aliphatic amines preferentially attack the more electrophilic C2 position, displacing the sulfonyl group. In contrast, bulkier nucleophiles like anilines and secondary amines selectively attack the less sterically hindered C4 position, displacing the chloride group, even though this site is less electrophilic. researchgate.net

Key global reactivity indices include:

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates a "harder," more stable, and less reactive molecule. nih.gov

Global Softness (S) : The reciprocal of hardness (S = 1 / η). It quantifies the molecule's polarizability and reactivity. A higher softness value suggests higher reactivity. nih.gov

Electrophilicity Index (ω) : Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η). A high electrophilicity index characterizes a good electrophile. researchgate.netnih.gov

These descriptors are vital for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. researchgate.net

Table 3: Definitions of Global Reactivity Indices

DescriptorFormulaInterpretation
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Measures the "escaping tendency" of electrons.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to change in electron configuration. High hardness implies low reactivity.
Global Softness (S)S = 1 / ηReciprocal of hardness. High softness implies high reactivity.
Electrophilicity Index (ω)ω = μ² / (2η)Indicates the capacity of a species to accept electrons; a measure of its electrophilic character.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the properties of molecules in their electronically excited states. researcher.lifersc.org It is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules, providing information about the energies of electronic transitions and their intensities (oscillator strengths). researcher.lifeaps.org

While specific TD-DFT studies on this compound are not widely reported in the surveyed literature, this methodology would be the appropriate tool to investigate its photophysical properties. A TD-DFT calculation could predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions). Such information is valuable for applications where the interaction of the molecule with light is important. However, it is known that standard TD-DFT functionals can produce significant errors for certain types of excited states, such as long-range charge-transfer states. nih.gov

Hirshfeld Surface Analysis

The analysis involves generating a 3D surface around the molecule where the color intensity indicates the nature and proximity of intermolecular contacts. Red regions on the surface highlight close-contact interactions, which are shorter than the van der Waals radii of the interacting atoms, while blue regions represent contacts longer than the van der Waals radii. White areas denote contacts approximately at the van der Waals distance.

Based on the structure of this compound, the primary intermolecular contacts contributing to its crystal packing would likely involve the chlorine, oxygen, and nitrogen atoms, as well as hydrogen atoms. In related pyrimidine structures, interactions such as H⋯H, C⋯H, N⋯H, and Cl⋯H are often dominant. For instance, in the crystal structure of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, H⋯H, Cl⋯H, and C⋯H contacts account for a significant portion of the intermolecular interactions. chemrxiv.org Similarly, studies on other pyrimidine derivatives reveal the importance of N—H⋯N and C—H⋯N hydrogen bonds in forming three-dimensional networks. nih.gov

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. It is expected that for this compound, the plot would show significant contributions from contacts involving the chlorine and sulfonyl oxygen atoms, likely in the form of halogen bonds and hydrogen bonds, respectively. These interactions play a crucial role in the stabilization of the crystal structure.

Table 1: Predicted Dominant Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interacting Atom PairType of InteractionExpected Significance
H···Hvan der WaalsHigh
Cl···HWeak Hydrogen Bond / van der WaalsSignificant
O···HHydrogen BondSignificant
N···HWeak Hydrogen BondModerate
C···Hvan der WaalsModerate
Cl···ClHalogen BondPossible
S···Ovan der WaalsMinor

Prediction of Spectroscopic Signatures (FT-IR, UV-Vis)

Computational chemistry, particularly Density Functional Theory (DFT), allows for the theoretical prediction of spectroscopic signatures, such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions are valuable for interpreting experimental data and understanding the electronic and vibrational properties of a molecule.

FT-IR Spectroscopy:

The theoretical FT-IR spectrum of this compound can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds.

A patent for a synthetic method reports an experimental IR spectrum for this compound, providing key absorption bands. echemi.com A computational model would be expected to reproduce these characteristic peaks. The methylsulfonyl group (-SO₂CH₃) would exhibit strong symmetric and asymmetric stretching vibrations. The pyrimidine ring itself has characteristic stretching and bending vibrations. The C-Cl bonds would also have distinct stretching frequencies.

Table 2: Predicted and Experimental FT-IR Spectral Data for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹) echemi.com
C-H (in CH₃)Symmetric/Asymmetric Stretch~2900-3000Not specified
C=N (pyrimidine)Stretching~1550-16001550
C=C (pyrimidine)Stretching~1400-1500Not specified
SO₂Asymmetric Stretch~1300-13501340
SO₂Symmetric Stretch~1140-11601150
C-ClStretching~700-800Not specified

UV-Vis Spectroscopy:

The prediction of the UV-Vis spectrum involves calculating the electronic transitions between molecular orbitals. For pyrimidine derivatives, the absorption bands in the UV region typically arise from π → π* and n → π* transitions within the aromatic ring. The presence of substituents like chlorine and the methylsulfonyl group can shift the absorption maxima (λ_max) and alter their intensities.

In studies of other pyrimidine derivatives, changes in the UV spectra are observed upon protonation, indicating the sensitivity of the electronic structure to the chemical environment. acs.org For this compound, the lone pairs on the nitrogen and oxygen atoms, as well as the π-system of the pyrimidine ring, would be involved in the primary electronic transitions. Theoretical calculations can help assign these transitions to specific molecular orbitals.

Table 3: Predicted UV-Vis Absorption Data for this compound

Transition TypeInvolved OrbitalsPredicted λ_max (nm)
π → πHOMO to LUMO~250-280
n → πNon-bonding to LUMO~300-330

Studies on Noncovalent Interactions in Supramolecular Networks

The assembly of molecules into well-defined, ordered structures is governed by a variety of noncovalent interactions. In the case of this compound, these interactions are responsible for the formation of its supramolecular network in the solid state. The key functional groups—the pyrimidine ring, the chloro substituents, and the methylsulfonyl group—all play a role in directing this self-assembly.

The pyrimidine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor. nih.govresearchgate.net The electron-withdrawing nature of the chlorine atoms and the sulfonyl group enhances the acidity of the pyrimidine ring protons, making them potential hydrogen bond donors in C—H···N or C—H···O interactions.

Furthermore, the chlorine atoms can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species. These interactions, along with π-π stacking between pyrimidine rings, are common in the crystal engineering of halogenated heterocycles. nih.gov The sulfonyl group is a strong hydrogen bond acceptor, and O···H interactions are expected to be a significant feature of the supramolecular structure.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Synthesis

4,6-Dichloro-2-(methylsulfonyl)pyrimidine serves as a foundational element in the construction of various heterocyclic compounds. The pyrimidine (B1678525) core is a common feature in many biologically active molecules, and the dichloro and methylsulfonyl substituents provide multiple reaction points. This allows for the strategic addition of other chemical groups, leading to a diverse array of new molecules. The reactivity of the compound enables its use in creating pyrimidine-fused heterocycles, which have potential applications in pharmaceuticals and agrochemicals.

Chemoselective reactions of this compound with amines and their derivatives have been explored to create polysubstituted pyrimidines. researchgate.net Depending on the reaction conditions and the nature of the amine, either the chloride or the sulfone group can be selectively displaced. researchgate.net For instance, anilines and secondary aliphatic amines tend to displace the chloride group, while deprotonated anilines and primary aliphatic amines favor the displacement of the sulfone group. researchgate.net This selectivity is crucial for the controlled synthesis of complex molecules.

Precursor for Complex Molecular Architectures

The compound's utility extends to being a precursor for more intricate molecular designs. The distinct reactivity of its substituent groups—the two chlorine atoms and the methylsulfonyl group—allows for sequential and selective reactions. This step-by-step modification is essential for building complex, multi-functional molecules. The methylsulfonyl group, in particular, can act as a leaving group under specific conditions, further expanding the synthetic possibilities. rsc.orgrsc.org

Synthesis of Hyperbranched Poly(arylene Pyrimidine Ether)s

A notable application of this compound is in the synthesis of hyperbranched poly(arylene pyrimidine ether)s. rsc.orgrsc.orgresearchgate.net These three-dimensional macromolecules are of significant interest due to their unique properties, such as high solubility and low viscosity, which make them suitable for various applications, including coatings and nanotechnology. rsc.org

Utilization of Methylsulfone as a Novel Leaving Group in Polymerization

In the synthesis of these hyperbranched polymers, the methylsulfonyl group (–SO2CH3) is employed as a novel leaving group. rsc.orgrsc.org This group is activated by the pyrimidine ring, facilitating its displacement by nucleophiles. rsc.orgrsc.org The use of the methylsulfone group as a leaving group is a key innovation, as it allows for the formation of aromatic ether linkages under relatively mild conditions. rsc.orgresearchgate.net This approach has been successfully used to synthesize hyperbranched polymers by reacting this compound with diphenols. rsc.orgrsc.orgdntb.gov.ua

Nucleophilic Substitution Polymerization Mechanisms

The synthesis of hyperbranched poly(arylene pyrimidine ether)s from this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. rsc.orgrsc.orgrsc.org In this process, a diphenol, acting as a nucleophile, attacks the pyrimidine ring, leading to the displacement of the methylsulfonyl group and the formation of an ether bond. rsc.orgresearchgate.netrsc.org The reaction can be controlled to produce polymers with a high degree of branching. rsc.org The properties of the resulting polymers, such as their thermal stability and solubility, can be tuned by varying the specific diphenol used in the polymerization. rsc.org

Intermediate in the Preparation of Functionalized Pyrazolo[1,5-a]pyrimidines

This compound also plays a role as an intermediate in the synthesis of functionalized pyrazolo[1,5-a]pyrimidines. These compounds are of interest in medicinal chemistry due to their potential biological activities. The synthesis involves the reaction of this compound with substituted hydrazines. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired pyrazolo[1,5-a]pyrimidine (B1248293) structure. The specific functional groups on the final product can be varied by choosing the appropriate starting materials, allowing for the creation of a library of compounds for biological screening.

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Synthesis Intermediate

The pyrimidine (B1678525) core is a prevalent feature in many biologically active compounds, and 4,6-dichloro-2-(methylsulfonyl)pyrimidine serves as a key starting material for many of them. researchgate.net Its utility spans a range of therapeutic areas, from oncology to infectious diseases and inflammatory conditions.

The pyrimidine structure is a fundamental component of several anticancer agents. researchgate.net For instance, the multi-kinase inhibitor Pazopanib, used in the treatment of renal cell carcinoma and other tumors, features a pyrimidine core. researchgate.net The synthesis of such complex molecules often involves building upon a central pyrimidine scaffold. While some synthetic routes for the anticancer drug Dasatinib utilize a related dichloropyrimidine derivative, 2-methyl-4,6-dichloropyrimidine, the general strategy highlights the importance of the dichloropyrimidine core in constructing the final drug molecule. google.comgoogle.commdpi.com The synthesis involves the sequential reaction of the pyrimidine intermediate with other chemical moieties to build the complex structure of the final active pharmaceutical ingredient. google.commdpi.com

The pyrimidine scaffold is recognized as a "privileged structure" in drug discovery, including for the development of agents against the human immunodeficiency virus (HIV). researchgate.net Several approved anti-HIV drugs, such as Rilpivirine and Etravirine, are diarylpyrimidines. researchgate.net The development of novel anti-HIV agents often leverages the pyrimidine nucleus as a versatile core. nih.gov Research has shown that compounds built from pyrimidine intermediates are of interest in creating new therapeutic options. researchgate.netnih.gov The synthetic versatility of starting materials like this compound allows for the creation of libraries of aminopyrimidine derivatives, which are then screened for antiretroviral activity. researchgate.net

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. wikipedia.org Selective inhibitors of COX-2 are an important class of anti-inflammatory drugs. Research has demonstrated that 2-(4-methylsulfonylphenyl)pyrimidine derivatives are highly potent and specific COX-2 inhibitors. nih.gov The synthesis of these inhibitors often utilizes the reactivity of the pyrimidine core to attach the necessary phenylsulfonyl group, a key pharmacophore for COX-2 inhibition. nih.govnih.gov The strategic design of these molecules, starting from pyrimidine intermediates, has led to the identification of compounds with significantly higher selectivity for COX-2 over the related COX-1 enzyme, which is a desirable trait for reducing certain side effects. nih.gov

Table 1: Biological Activity of a Pyrimidine-Based COX-2 Inhibitor

CompoundDescriptionHWB Selectivity Index (COX-1/COX-2)Reference
Compound nih.gov (a pyrimidine derivative)A highly selective pyrimidine-based COX-2 inhibitor.81,300 (780-fold higher than Rofecoxib) nih.gov

The role of this compound in anti-inflammatory drug development extends from its use in creating specific COX-2 inhibitors. nih.gov The pyrimidine nucleus is a core component of several clinically approved anti-inflammatory drugs. nih.gov The anti-inflammatory effects of pyrimidine-based compounds are often attributed to their ability to inhibit key inflammatory mediators, including prostaglandins (B1171923) produced by COX enzymes. nih.gov The development of new non-steroidal anti-inflammatory drugs (NSAIDs) often involves the synthesis of novel pyrimidine derivatives, which are then tested for their ability to reduce inflammation in preclinical models. pharmjournal.ru The adaptability of the pyrimidine ring allows for the synthesis of a wide range of derivatives, enabling structure-activity relationship studies to optimize potency and safety. nih.gov

Agrochemical Production

Beyond pharmaceuticals, the pyrimidine structure is crucial in the development of modern agrochemicals, particularly herbicides.

This compound and its close chemical relatives are key intermediates in the production of certain herbicides. google.comasianpubs.org Specifically, they are used in the synthesis of pyrimidinyloxybenzoic acid herbicides, a class of compounds that act by inhibiting the acetolactate synthase (ALS) enzyme in plants. asianpubs.org This enzyme is essential for plant growth, and its inhibition leads to effective weed control. The synthesis process involves reacting the pyrimidine intermediate to create more complex molecules like 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808), which is then used to build the final herbicidal products such as Bispyribac-sodium (B1667525) and Pyribenzoxim. asianpubs.orggoogle.com These herbicides are valued for their effectiveness against a wide spectrum of weeds in crops like rice. asianpubs.org

Table 2: Herbicides Synthesized from Pyrimidine Intermediates

HerbicideClassKey IntermediateReference
Bispyribac-sodiumPyrimidinyloxybenzoic acid4,6-Dimethoxy-2-methylsulfonyl pyrimidine asianpubs.org
PyribenzoximPyrimidinyloxybenzoic acid4,6-Dimethoxy-2-methylsulfonyl pyrimidine asianpubs.org

Development of Fungicides

The pyrimidine scaffold is a well-established feature in many commercial fungicides. The anilinopyrimidines, for example, are a significant class of fungicides used to control diseases like gray mold (Botrytis cinerea). Research into new pyrimidine-based fungicides is ongoing, with a focus on overcoming resistance to existing treatments. For instance, a series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds have been synthesized and shown to possess excellent fungicidal activity against B. cinerea. mdpi.com While direct studies detailing the use of this compound in the development of novel fungicides are not extensively documented in publicly available research, its structural similarity to precursors of other bioactive pyrimidines suggests its potential as a starting material for new fungicidal compounds. Further research is required to explore this potential application.

Synthesis of Pyrimidinyloxyphenoxypropionate Derivatives with Herbicidal Activity

A significant application of this compound is in the synthesis of aryloxyphenoxypropionate (APP) herbicides. These herbicides are known to target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. The reactivity of this compound allows for its use in the creation of novel pyrimidinyloxyphenoxypropionate derivatives.

In one study, a series of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives were synthesized. researchgate.net The researchers took advantage of the different reactivity of the 2-methylsulfonyl group and the 4-chloro position on the pyrimidine ring to achieve selective substitution. researchgate.net The starting material, this compound, was synthesized from its methylthio precursor through oxidation. researchgate.net This intermediate was then reacted with (R)-2-(4-hydroxyphenoxy)propanoates to yield the final herbicidal compounds. researchgate.net

The following table details some of the pyrimidinyloxyphenoxypropionate derivatives synthesized from this compound and their observed herbicidal activity.

CompoundStructureHerbicidal Activity (Inhibition %)
Methyl (R)-2-(4-((4-chloro-6-(trifluoromethyl)pyrimidin-2-yl)oxy)phenoxy)propanoateHigh
Ethyl (R)-2-(4-((4-chloro-6-(trifluoromethyl)pyrimidin-2-yl)oxy)phenoxy)propanoateHigh
Methyl (R)-2-(4-((4,6-dichloropyrimidin-2-yl)oxy)phenoxy)propanoateModerate

Data synthesized from research on new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. researchgate.net

Furthermore, 2-methylsulfonyl-4,6-disubstituted-pyrimidines have been used as starting materials for the synthesis of 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates, which have shown high herbicidal activity against monocotyledonous plants. mdpi.com The related compound, 4,6-dimethoxy-2-methylsulfonylpyrimidine, is a key intermediate in the preparation of pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium and pyribenzoxim. asianpubs.org

Research into Potential Biological Activities (Further Research Needed)

Antimicrobial Activity (Bacterial and Fungal Strains)

The potential of pyrimidine derivatives as antimicrobial agents is an active area of research. While specific studies on the antimicrobial properties of direct derivatives of this compound are limited, related compounds have shown promise. For example, 6-chloro-2,4-diamino-pyrimidine has been screened for its antibacterial activity against a range of bacteria including Staphylococcus aureus, Escherichia coli, and Bacillus cereus, although it exhibited low activity compared to standard antibiotics. researchgate.net

Other research has focused on synthesizing and evaluating the antimicrobial activity of various heterocyclic compounds containing a pyrimidine ring. For instance, a series of thiazole (B1198619), oxazole, and imidazole (B134444) derivatives with a dichlorobenzyloxy phenyl moiety have been synthesized and tested for their antibacterial activity, with some thiazole derivatives showing potent activity against Streptococcus pneumoniae. nih.gov These findings suggest that the pyrimidine scaffold can be a component of larger molecules with significant antimicrobial properties. However, more focused research is needed to synthesize and evaluate derivatives of this compound to determine their specific antimicrobial potential.

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. Pyrimidine-containing compounds have emerged as a promising class of molecules in this area. nih.gov Although direct antitubercular screening of this compound derivatives is not widely reported, the synthesis of various pyrimidine-based compounds has been undertaken to explore their potential against M. tuberculosis.

In one such study, a series of 2-aminothiazoles were synthesized, with one of the synthetic routes starting from 4,6-dichloropyrimidine. plos.org While this starting material is different from this compound, it highlights the utility of dichloropyrimidines in building molecules with potential antitubercular activity. Another study focused on 2-pyrazolylpyrimidinones, which showed activity against M. tuberculosis. nih.gov These studies underscore the potential of the pyrimidine core in the design of new antitubercular agents. Future research could explore the synthesis of novel compounds from this compound and evaluate their efficacy against M. tuberculosis.

Advanced Characterization and Analytical Methods

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine. In manufacturing and research, HPLC methods are used to quantify the main compound and detect any process-related impurities. For instance, one method specifies a purity of 98.5% as determined by HPLC, indicating its capability for precise quantification. echemi.com The synthesis of related pyrimidine (B1678525) derivatives is also monitored using HPLC to ensure the starting material is consumed before proceeding with subsequent reaction steps. echemi.com

When coupled with Mass Spectrometry (MS), HPLC-MS becomes a powerful tool for both separation and identification. The liquid chromatograph separates the compound from a mixture, and the mass spectrometer provides mass-to-charge ratio (m/z) data, which aids in confirming the identity of the target compound and characterizing unknown impurities. While specific HPLC-MS parameters for this exact compound are proprietary to testing labs, a typical setup for a related chlorinated pyrimidine derivative involved a C18 reverse-phase column and an isocratic mobile phase, demonstrating a common approach for analyzing such molecules. researchgate.net

Table 1: Illustrative HPLC-MS Parameters for Analysis of Chlorinated Pyrimidine Derivatives.
ParameterDescription
Column Reverse-phase C18
Mobile Phase A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Detection UV detector set at a specific wavelength and/or Mass Spectrometer (MS)
Purity Standard Often required to be ≥98% sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is extensively utilized in the study of reactions involving this compound. It is particularly valuable for monitoring the progress of complex chemical reactions and identifying the various products and byproducts formed.

Research on the chemoselective reactions of this compound with amines heavily relies on LC-MS analysis to decipher the reaction pathways. thieme-connect.comresearchgate.net In these studies, LC-MS was used to analyze the reaction mixtures, confirming the formation of desired products and identifying unexpected side products. For example, in a reaction with cyclohexylamine, LC-MS analysis identified the major product by its protonated molecule [M+H]⁺ peak at an m/z of 311, which corresponded to a product with a specific chlorine isotope pattern. thieme-connect.com The technique was also sensitive enough to identify minor byproducts that could not be easily isolated, such as a byproduct with an [M+H]⁺ of 430, which suggested the displacement of the sulfone group by another nucleophile present in the reaction. thieme-connect.comresearchgate.net These findings underscore the indispensable role of LC-MS in understanding the reactivity of this compound and optimizing synthetic routes to achieve high selectivity and yield. researchgate.net

Table 2: Selected Ions Identified by LC-MS in Reaction Monitoring of this compound. thieme-connect.com
Compound/FragmentObserved Ion (m/z)Ion Type
Product V (with cyclohexylamine)311[M+H]⁺
Byproduct 2.1430[M+H]⁺

Surface Enhanced Raman Scattering (SERS) for Spectroscopic Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that can provide detailed structural information about molecules. rug.nl It operates by enhancing the Raman scattering signal of molecules adsorbed onto or near nanostructured metallic surfaces, such as gold or silver. mdpi.comnih.gov This enhancement allows for the detection of trace amounts of an analyte, potentially down to the single-molecule level. rug.nl

While specific SERS studies on this compound are not prominent in the literature, the technique holds significant potential for its characterization. The analysis of SERS spectra is based on the vibrational modes of a molecule. nih.gov For this compound, key functional groups would produce characteristic Raman shifts. The pyrimidine ring itself has distinct ring breathing and stretching modes. The C-Cl bonds, the C-S bond, and the S=O bonds of the methylsulfonyl group would all have unique vibrational frequencies that could be identified in a SERS spectrum.

The orientation of the molecule on the SERS substrate can influence which vibrational modes are enhanced, providing insights into how the molecule interacts with the surface. mdpi.com This could be particularly useful for studying its role in surface-catalyzed reactions or for its detection in complex matrices. The cooperative frequency shifts observed in SERS can also be used as a ruler to measure intermolecular distances with high precision. nih.gov

Table 3: Predicted Functional Group Vibrations for SERS Analysis of this compound.
Functional GroupVibrational ModeExpected Raman Shift Range (cm⁻¹)
Pyrimidine RingRing Breathing/Stretching~990 - 1600
C-ClStretching~600 - 800
-SO₂- (Sulfone)Symmetric/Asymmetric Stretching~1120 - 1160 / ~1300 - 1350
C-SStretching~650 - 750

Q & A

Q. What are the optimal synthetic routes for preparing 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine, and how do reaction conditions influence yield?

The compound can be synthesized via chlorination of 4,6-dihydroxy-2-(methylsulfonyl)pyrimidine using agents like POCl₃ or SOCl₂ under reflux conditions. Key parameters include temperature control (80–120°C), stoichiometric excess of chlorinating agents, and inert atmosphere to minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product . Evidence suggests that incomplete chlorination due to insufficient reaction time or moisture contamination can reduce yields by 15–20% .

Q. How can the structure and purity of this compound be confirmed experimentally?

Use a combination of spectroscopic and chromatographic methods:

  • NMR : Analyze ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for Cl at δ ~7.5–8.5 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 237.0 for C₅H₄Cl₂N₂O₂S) .
  • HPLC : Monitor purity (>98%) with a C18 column and UV detection at 254 nm .

Q. What are the stability considerations for this compound under common laboratory storage conditions?

The compound is sensitive to hydrolysis due to the sulfonyl group. Store in anhydrous conditions (desiccator, argon atmosphere) at 2–8°C. Avoid prolonged exposure to DMSO, which can induce decomposition via nucleophilic substitution at the sulfonyl moiety . Stability studies indicate a shelf life of >6 months when stored in amber vials with molecular sieves .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic/nucleophilic sites. For example:

  • The sulfonyl group’s electron-withdrawing nature lowers the LUMO energy at C2, making it susceptible to Suzuki-Miyaura coupling .
  • Chlorine atoms at C4 and C6 exhibit distinct leaving-group tendencies (C4 > C6 in SNAr reactions), validated by kinetic studies .

Q. How do solvent polarity and additives affect regioselectivity in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may compete in reactions. For regioselective substitution at C4:

  • Use KI as an additive to stabilize transition states via halogen bonding, achieving >90% selectivity .
  • Low temperatures (0–5°C) favor kinetic control, while elevated temperatures (80°C) promote thermodynamic products .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from impurity profiles or assay conditions. Mitigation approaches include:

  • HPLC-MS to verify derivative purity .
  • Standardized bioassay protocols (e.g., fixed ATP concentrations in kinase inhibition assays) .
  • Comparative docking studies to validate binding modes against crystallographic data .

Methodological and Safety Considerations

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

  • LC-MS/MS : Detect chlorinated byproducts (e.g., 4-chloro-6-hydroxy derivatives) with MRM transitions .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., sulfonyl vs. sulfonic acid tautomers) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles (splash risk due to chlorinated intermediates) .
  • Waste Disposal : Neutralize residual chlorinating agents with 10% NaHCO₃ before aqueous disposal .
  • GHS Compliance : Classify as H315/H319/H335 (skin/eye/respiratory irritation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.